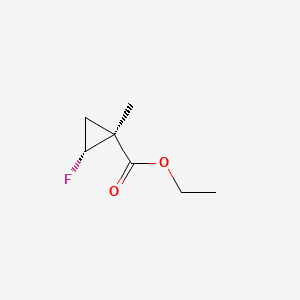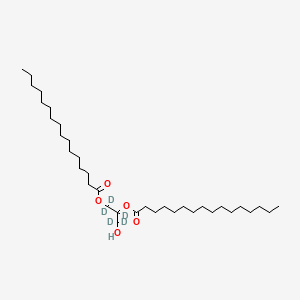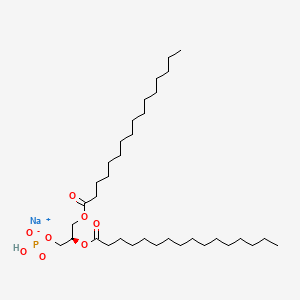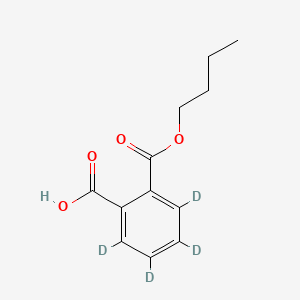
Monobutylphthalat-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid, also known as Phthalic Acid-d4 Butyl Ester, Mono-n-butyl Phthalate-d4, MnBP-d4, Butyl Hydrogen Phthalate-d4, and Monobutyl Phthalate-d4 . It is a chemical compound with the molecular formula C12H14O4 .
Molecular Structure Analysis
The molecular structure of 2-Butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid is represented by the formula C12H14O4 . The molecular weight is 222.23700 .Wissenschaftliche Forschungsanwendungen
Entwicklung analytischer Methoden
Monobutylphthalat-d4 (MBP-d4) wird bei der Entwicklung und Validierung analytischer Methoden zur Quantifizierung von Monobutylphthalat (MBP), einem Metaboliten von Di-n-butylphthalat (DBP), in biologischen Proben verwendet . Dies umfasst Rattenplasma, Fruchtwasser, Föten und Welpen . Die Methode beinhaltet die Ultra-Performance-Flüssigchromatographie-Tandem-Massenspektrometrie (UPLC-MS/MS) und wurde erfolgreich über bestimmte Konzentrationsbereiche validiert .
Studien zur endokrinen Disruption
MBP-d4 wird in Studien verwendet, die die endokrine Disruption untersuchen. DBP, von dem MBP ein wichtiger Metabolit ist, wird als mögliches Karzinogen und als Störfaktor des Hormonsystems sowohl beim Menschen als auch bei Labortieren angesehen . MBP kann als Marker für die Exposition dienen .
Studien zur Induktion von Ferroptose
Forschungen haben gezeigt, dass MBP-d4 in TM-3-Zellen Ferroptose induzieren kann, eine nicht-apoptotische, kontrollierte, oxidativ beschädigungsbedingte Zelltodform . Dieser Prozess ist in der Regel mit reaktiven Sauerstoffspezies und Lipidperoxidation verbunden . Der Mechanismus der MBP-induzierten Ferroptose beinhaltet den Signalweg des Tumornekrosefaktors (TNF)/Interleukin-6 (IL-6)/Signaltransduktor und Aktivator der Transkription 3 (STAT3) .
Studien zu reproduktiven Schäden
MBP-d4 wird in Studien verwendet, die reproduktive Schäden untersuchen. Es wurde mit Berichten über ROS-Anhäufung, Spermazerstörung und reproduktiven Schäden in Verbindung gebracht . Der spezifische Mechanismus der durch MBP verursachten Reproduktionsschäden ist noch unklar
Wirkmechanismus
- One notable target is the steroidogenic acute regulatory protein (StAR) , which plays a crucial role in steroid hormone synthesis within Leydig cells of the testes . MBP-d4 can interfere with StAR function, affecting steroidogenesis.
- Additionally, MBP-d4 may modulate other intracellular signaling pathways, impacting gene expression and cellular responses .
- The tumor necrosis factor (TNF) signaling pathway, controlled by interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3), may be involved in MBP-d4-induced ferroptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemische Analyse
Biochemical Properties
Monobutyl Phthalate-d4 has been connected to reports of ROS accumulation, sperm destruction, and reproductive damage . It may alter steroid biosynthesis . The specific mechanisms of these effects remain unclear .
Cellular Effects
Monobutyl Phthalate-d4 has been found to influence cell function, particularly in the reproductive system . It has been reported to stimulate steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells .
Molecular Mechanism
Monobutyl Phthalate-d4 exerts its effects at the molecular level through various mechanisms. It has been found to induce ferroptosis in TM3 cells to damage the male reproductive system through the TNF/IL6/STAT signal pathway, resulting in lipid peroxidation and iron metabolite degradation .
Temporal Effects in Laboratory Settings
It is known that phthalates, including Monobutyl Phthalate-d4, can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .
Dosage Effects in Animal Models
In animal models, the effects of Monobutyl Phthalate-d4 vary with different dosages . It has been found to be negatively associated with reproductive-related indicators, especially at gestation exposure period and middle dose (100–500 mg/kg/day) .
Metabolic Pathways
Monobutyl Phthalate-d4 is involved in various metabolic pathways. It is known to be a major metabolite of dibutyl phthalate . It has been reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Transport and Distribution
It is known that phthalates, including Monobutyl Phthalate-d4, can contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Subcellular Localization
It is known that phthalates, including Monobutyl Phthalate-d4, can enter the human body through oral, dermal, inhalational, intravenous, and transplacental routes .
Eigenschaften
IUPAC Name |
2-butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOVSFWWNVKRJ-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858129 |
Source


|
| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478954-81-3 |
Source


|
| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

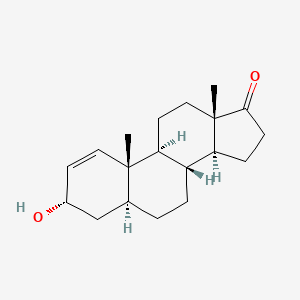
![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)



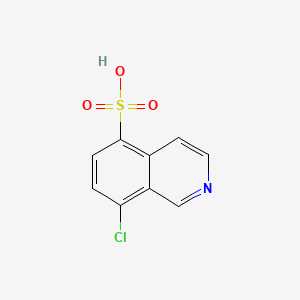
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)
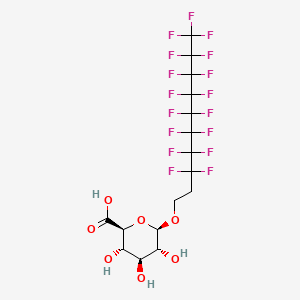
![(6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B588340.png)
